molecular formula C14H25NO3 B2437064 Tert-butyl 3-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 1474018-01-3

Tert-butyl 3-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B2437064
CAS No.: 1474018-01-3
M. Wt: 255.358
InChI Key: CBWQOIMZVQPPSY-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound with a tert-butyl ester group. This compound is notable for its unique structure, which includes a bicyclo[3.2.1]octane framework.

Properties

IUPAC Name

tert-butyl 3-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-14(2,3)18-13(17)15-11-4-5-12(15)9-10(8-11)6-7-16/h10-12,16H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWQOIMZVQPPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cycloaddition and Ring-Closing Strategies

The Diels-Alder reaction has been employed to construct analogous azabicyclic systems. For example, 1,3,4,5,5-pentachloro-2-azacyclopentadiene undergoes [4+2] cycloaddition with vinyl acetate to yield 2-azabicyclo[2.2.1]hept-2-ene derivatives. Adapting this method, the tropane core can be synthesized using a suitably substituted diene and dienophile, followed by functionalization at the 3-position.

Desymmetrization of Tropinone Derivatives

Tropinone, a bicyclic ketone, serves as a precursor for stereoselective modifications. Reduction of tropinone with sodium borohydride yields nortropine, which can be alkylated at the 3-position. For instance, 3-(2-hydroxyethyl)nortropine is synthesized via nucleophilic substitution using ethylene oxide or 2-bromoethanol under basic conditions.

Introduction of the Hydroxyethyl Group

The 3-(2-hydroxyethyl) substituent is introduced through alkylation or Grignard reactions:

Alkylation of Secondary Amines

The nitrogen atom in the tropane scaffold is protected (e.g., as a Boc carbamate) to prevent undesired side reactions. Subsequent alkylation with 2-bromoethanol in the presence of a base like potassium carbonate affords the hydroxyethyl derivative. For example, tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate reacts with 2-bromoethanol in dimethylformamide (DMF) at 80°C to yield the target compound.

Epoxide Ring-Opening

Ethylene oxide reacts with the deprotonated secondary amine of the tropane core under anhydrous conditions. This method offers high regioselectivity, as the nucleophilic nitrogen preferentially attacks the less substituted carbon of the epoxide.

Protection and Deprotection Strategies

The tert-butyloxycarbonyl (Boc) group is critical for protecting the amine during functionalization:

Boc Protection

The free amine in 8-azabicyclo[3.2.1]octane is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. For example, stirring the amine with Boc₂O (1.2 equiv) in dichloromethane at 0°C for 12 hours achieves quantitative protection.

Acidic Deprotection

Post-synthetic deprotection is performed using hydrochloric acid in dioxane or trifluoroacetic acid (TFA) in dichloromethane. A 4 M HCl/dioxane solution at 25°C for 12 hours removes the Boc group efficiently, as demonstrated in the synthesis of 8-azabicyclo[3.2.1]octan-3-ol.

Optimization and Challenges

Stereochemical Control

The exo/endo configuration at the 3-position significantly impacts biological activity. Catalytic asymmetric hydrogenation using chiral catalysts (e.g., Rh-DuPhos) ensures enantiomeric excess >95%.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance alkylation rates but may lead to ester hydrolysis. Reactions conducted in tetrahydrofuran (THF) at −78°C minimize side reactions during Grignard additions.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Yield (%) Reference
Tropinone Alkylation Tropinone 2-Bromoethanol, K₂CO₃ 65–72
Epoxide Ring-Opening 8-Azabicyclooctane Ethylene oxide, Et₃N 58–64
Diels-Alder Approach Azacyclopentadiene Vinyl acetate 45–50

Chemical Reactions Analysis

Tert-butyl 3-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

    Major Products: The major products formed depend on the specific reagents and conditions used. .

Scientific Research Applications

Drug Development

Tert-butyl 3-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate serves as an important intermediate in the synthesis of novel dopamine transporter inhibitors. These inhibitors are crucial for the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). The compound's structural features allow for modifications that enhance binding affinity and selectivity for dopamine receptors, making it a valuable scaffold in drug design efforts .

Pharmacological Studies

Research has indicated that derivatives of this compound exhibit significant pharmacological activities, including potential neuroprotective effects. Studies have shown that modifications to the tert-butyl group can influence the compound's ability to cross the blood-brain barrier, which is essential for effective central nervous system (CNS) therapies .

Synthesis of Related Compounds

The compound is also utilized in the synthesis of various related azabicyclic compounds that have been studied for their biological activity. For instance, its derivatives have been explored for their roles in modulating neurotransmitter systems, which could lead to advancements in treating psychiatric conditions .

Case Study 1: Dopamine Transporter Inhibitors

A study published in Acta Crystallographica highlighted the synthesis of a series of compounds based on this compound, demonstrating their effectiveness as dopamine transporter inhibitors. The research provided insights into how structural variations can enhance pharmacological profiles, paving the way for new treatments .

Case Study 2: Neuroprotective Agents

Another investigation focused on the neuroprotective properties of modified versions of this compound. Researchers found that specific derivatives exhibited reduced oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative disease therapies .

Data Table: Summary of Applications

Application Area Description References
Drug DevelopmentIntermediate for synthesizing dopamine transporter inhibitors ,
Pharmacological StudiesNeuroprotective effects; modifications to enhance CNS penetration ,
Synthesis of Related CompoundsUsed to create derivatives with potential therapeutic applications ,

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. By inhibiting PARP-1, the compound can enhance the efficacy of certain cancer therapies by preventing the repair of DNA damage in cancer cells .

Comparison with Similar Compounds

Tert-butyl 3-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Biological Activity

Tert-butyl 3-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound with significant biological activity, particularly in the field of medicinal chemistry. Its structure incorporates a bicyclo[3.2.1]octane framework, which contributes to its unique properties and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C14H25NO3
  • Molecular Weight : 255.36 g/mol
  • CAS Number : 1474018-01-3

The compound features a tert-butyl ester group and a hydroxyl group, which are critical for its biological interactions and reactivity.

This compound primarily functions as an inhibitor of poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair mechanisms. By inhibiting PARP-1, this compound enhances the efficacy of certain cancer treatments by preventing the repair of DNA damage in cancer cells, thereby promoting apoptosis in these cells.

Biological Activity and Applications

The biological activity of this compound has been explored in various studies, highlighting its potential applications:

1. Anti-Cancer Activity

  • The inhibition of PARP-1 has been linked to increased sensitivity of cancer cells to chemotherapeutic agents, making it a candidate for combination therapies in cancer treatment.
  • In vitro studies have shown that concentrations as low as 50 μM can significantly inhibit PARP activity, leading to enhanced cytotoxic effects on cancer cell lines .

2. Neuroprotective Effects

  • Research indicates that compounds similar to this compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases by modulating oxidative stress pathways .

3. Antimicrobial Properties

  • Preliminary studies suggest that the compound may exhibit antimicrobial activity against certain bacterial strains, although further research is needed to confirm these effects and elucidate the underlying mechanisms .

Case Studies and Research Findings

Several key studies have contributed to understanding the biological activity of this compound:

Study Findings
Demonstrated PARP-1 inhibition leading to increased apoptosis in cancer cell lines at concentrations around 50 μM.
Suggested neuroprotective effects through modulation of oxidative stress pathways in neuronal models.
Indicated potential antimicrobial activity against Gram-positive bacteria, warranting further investigation into its mechanism of action.

Comparative Analysis

To better understand the significance of this compound, it is useful to compare it with structurally similar compounds:

Compound Mechanism Biological Activity
Tert-butyl 3,8-diazabicyclo[3.2.1]octanePARP inhibitionSimilar anti-cancer properties but with different efficacy profiles .
Tert-butyl endo-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octanePotential neuroprotective effectsExhibits neuroprotective properties but lacks extensive anti-cancer data .

Q & A

Q. What are the key steps in synthesizing tert-butyl 3-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate?

The synthesis typically involves:

  • Boc Protection : Reacting 8-azabicyclo[3.2.1]octan-3-one with Boc anhydride in dry THF and triethylamine at 0°C, followed by room-temperature stirring for 6 hours. Yield: ~77% .
  • Functionalization : Introducing the 2-hydroxyethyl group via alkylation or substitution reactions. For analogous compounds, alkyl halides and anhydrous K₂CO₃ in DMF are used under reflux (40 hours) .
  • Purification : Column chromatography (e.g., silica gel with chloroform/methanol, 9:1) and solvent removal under reduced pressure .

Q. How is the purity and structural integrity of this compound validated?

  • Chromatography : TLC monitors reaction progress, while LC-MSD-Trap-XCT confirms mass and purity .
  • Spectroscopy : NMR (¹H, ¹³C) identifies proton environments (e.g., doublets, triplets for bicyclic protons) .
  • Melting Point : For related compounds (e.g., tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate), melting points (58–59°C) serve as purity indicators .

Q. What solvents and conditions are optimal for its storage?

  • Storage : Dark, inert atmosphere (e.g., nitrogen), and refrigeration (2–8°C) to prevent degradation .
  • Handling : Use gloves and chemical-resistant clothing to avoid skin/eye contact. Wash with soap/water if exposed .

Advanced Research Questions

Q. How can reaction yields be optimized during Boc protection of the 8-azabicyclo[3.2.1]octane scaffold?

  • Solvent Choice : Dry THF minimizes side reactions.
  • Stoichiometry : A 1:1 molar ratio of Boc anhydride to the bicyclic amine ensures complete protection without excess reagent .
  • Workup : Ethyl acetate extraction and Na₂SO₄ drying improve recovery (yields >75%) .
  • Challenges : Competing side reactions (e.g., over-alkylation) require strict temperature control (0°C initial cooling) .

Q. What strategies address stereochemical challenges in functionalizing the bicyclic core?

  • Regioselectivity : The 3-position on the bicyclo[3.2.1]octane scaffold is reactive due to ring strain. For hydroxymethyl derivatives, benzyl esters or cyanide-assisted spirocyclic formations (e.g., hydantoin derivatives) are used .
  • Stereocontrol : Chiral auxiliaries or enantioselective catalysis (not detailed in evidence) may be required. For example, tert-butyl(8-anti)-3-azabicyclo[3.2.1]oct-8-ylcarbamate shows defined stereochemistry (SMILES: O=C(OC(C)(C)C)NC1[C@@H]2CNC[C@H]1CC2) .

Q. How does the hydroxethyl substituent influence the compound’s physicochemical properties?

  • Hydrophilicity : The hydroxyethyl group enhances solubility in polar solvents (e.g., ethanol/water mixtures), critical for biological assays .
  • Stability : Hydrogen bonding from the hydroxyl group may reduce oxidative degradation but necessitates anhydrous storage .

Methodological Notes

  • Synthesis Scale-Up : Pilot-scale reactions (e.g., 15 g starting material) show reproducibility with consistent yields .
  • Analytical Cross-Validation : Combine NMR (structural confirmation), LC-MS (purity >98%), and melting point (crystalline integrity) for rigorous quality control .
  • Safety Protocols : Use fume hoods for reflux steps and SDS-guided emergency measures (e.g., eye rinsing for 15 minutes) .

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